N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique thiazolo-pyridine structure and a morpholinosulfonyl group, which contribute to its potential biological activities. The compound's molecular formula is , and it has a molecular weight of 334.39 g/mol.
The compound can be synthesized in laboratories and is available from various chemical suppliers for research purposes. Specific details regarding its synthesis and applications are often documented in chemical databases and research articles.
This compound is classified as a sulfonamide due to the presence of the sulfonyl group, and it may exhibit properties relevant to medicinal chemistry, particularly in the development of enzyme inhibitors or other therapeutic agents.
The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to assess the purity of the final product.
The molecular structure features a thiazolo-pyridine ring fused with a benzamide group. The morpholinosulfonyl substituent enhances solubility and may influence biological activity.
CC1=NC(=S)N=C1C2=CC=C(C=C2)C(=O)N(C3CCOCC3)S(=O)(=O)N
The compound may undergo various chemical reactions typical for sulfonamides and amides, including:
These reactions are often studied to understand the stability and reactivity of the compound in biological systems.
The mechanism of action for N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide is not fully characterized but may involve:
Research into similar compounds suggests they may affect pathways related to cancer cell proliferation or neurodegenerative diseases.
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide has potential applications in:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: